Cas no 1656250-72-4 (α-Guaiene-D7)

α-Guaiene-D7 化学的及び物理的性質
名前と識別子
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- α-Guaiene-D7
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- インチ: 1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+/m0/s1
- InChIKey: ADIDQIZBYUABQK-RWMBFGLXSA-N
- ほほえんだ: C[C@@]1([H])C([H])([H])C([H])([H])C2[C@H](CC[C@@H](C(=C)C)C([H])([H])C1=2)C
α-Guaiene-D7 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | G811004-10mg |
α-Guaiene-D7 |
1656250-72-4 | 10mg |
$2050.00 | 2023-05-18 | ||
TRC | G811004-25mg |
α-Guaiene-D7 |
1656250-72-4 | 25mg |
$4788.00 | 2023-05-18 | ||
TRC | G811004-1mg |
α-Guaiene-D7 |
1656250-72-4 | 1mg |
$265.00 | 2023-05-18 | ||
TRC | G811004-5mg |
α-Guaiene-D7 |
1656250-72-4 | 5mg |
$1103.00 | 2023-05-18 | ||
TRC | G811004-50mg |
α-Guaiene-D7 |
1656250-72-4 | 50mg |
$ 7600.00 | 2023-09-07 |
α-Guaiene-D7 関連文献
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Xue Han,Xinxin He,Bing Wang,Bo Wu RSC Adv. 2016 6 109786
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Anders Bach,Nicolai Stuhr-Hansen,Thor S. Thorsen,Nicolai Bork,Irina S. Moreira,Karla Frydenvang,Shahrokh Padrah,S. Br?gger Christensen,Kenneth L. Madsen,Harel Weinstein,Ulrik Gether,Kristian Str?mgaard Org. Biomol. Chem. 2010 8 4281
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3. A new synthesis of purinesFumio Yoneda,Shiguru Matsumoto,Masatsugu Higuchi J. Chem. Soc. Chem. Commun. 1974 551
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Barnali Sarmah,Gakul Baishya,Rajani K. Baruah RSC Adv. 2014 4 22387
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Joelle Ngo Hanna,Fidele Ntie-Kang,Marcel Kaiser,Reto Brun,Simon M. N. Efange RSC Adv. 2014 4 22856
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Laurin Melzig,Christian B. Rauhut,Paul Knochel via magnesiation and sulfoxide–magnesium exchange. Laurin Melzig Christian B. Rauhut Paul Knochel Chem. Commun. 2009 3536
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Giovanna Bosica,Roderick Abdilla Green Chem. 2017 19 5683
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8. The induced decomposition of t-butyl peroxide in solution. Part III. Decomposition of t-butyl peroxide in alkyl benzyl ethers; steric effectsS. H. Goh,R. L. Huang,S. H. Ong,Iling Sieh J. Chem. Soc. C 1971 2282
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Pan-Pan Zhao,Xin-Feng Zhou,Jian-Jun Dai,Hua-Jian Xu Org. Biomol. Chem. 2014 12 9092
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Laurin Melzig,Christian B. Rauhut,Paul Knochel via magnesiation and sulfoxide–magnesium exchange. Laurin Melzig Christian B. Rauhut Paul Knochel Chem. Commun. 2009 3536
α-Guaiene-D7に関する追加情報
Professional Introduction to α-Guaiene-D7 (CAS No. 1656250-72-4)
The compound α-Guaiene-D7, identified by the Chemical Abstracts Service Number (CAS No.) 1656250-72-4, is a highly specialized terpene derivative with significant applications in the field of pharmaceuticals and natural product chemistry. This introduction provides a comprehensive overview of its chemical properties, structural characteristics, and the latest research findings that highlight its potential in various scientific domains.
Chemical Structure and Properties: α-Guaiene-D7 belongs to the family of guaienes, which are a subclass of terpenes derived from guaiacol. The addition of the deuterium isotope (D7) indicates a modified version of the natural compound, which often enhances stability and analytical precision in spectroscopic studies. The molecular formula of α-Guaiene-D7 is C10H14D7, reflecting its seven deuterium atoms. This modification makes it particularly valuable in mass spectrometry and NMR spectroscopy, where isotopic labeling helps in elucidating reaction mechanisms and metabolic pathways.
The structural framework of α-Guaiene-D7 consists of a bicyclic system with a cyclohexane ring fused to a benzene ring, a common motif in many bioactive terpenes. The presence of the deuterium atoms at specific positions enhances its utility as an internal standard in analytical chemistry. Research has shown that such isotopically labeled compounds provide greater resolution in complex mixtures, making them indispensable in metabolomics and drug metabolism studies.
Pharmaceutical Applications: The pharmaceutical industry has shown considerable interest in α-Guaiene-D7 due to its potential as an intermediate in the synthesis of bioactive molecules. Terpenes, including guaienes, have been widely studied for their pharmacological properties, ranging from anti-inflammatory to antimicrobial effects. The modified structure of α-Guaiene-D7 offers a unique scaffold for drug discovery, particularly in developing novel therapeutic agents.
Recent studies have explored the use of α-Guaiene-D7 in the synthesis of antiviral compounds. Its structural similarity to naturally occurring terpenes like camphor and menthol allows for easy functionalization, enabling the development of derivatives with enhanced pharmacological activity. For instance, researchers have successfully incorporated α-Guaiene-D7 into protease inhibitors, which are critical in treating viral infections such as HIV and hepatitis C. The deuterium labeling also aids in studying the metabolic stability and bioavailability of these drug candidates.
Biochemical Research: In biochemical research, α-Guaiene-D7 serves as a valuable tool for studying enzyme mechanisms and metabolic pathways. Its isotopic labeling allows researchers to track reactions with high precision, providing insights into how enzymes interact with substrates and products. This has been particularly useful in understanding the biosynthesis of terpenes in plants and microorganisms.
The compound has been employed in enzyme kinetics studies, where its stable isotope form enables accurate measurement of reaction rates and equilibrium constants. This information is crucial for designing enzyme inhibitors and activators, which have implications in both therapeutic and agricultural applications. Additionally, α-Guaiene-D7 has been used to investigate the role of terpenes in plant defense mechanisms, contributing to advancements in sustainable agriculture.
Synthetic Chemistry: From a synthetic chemistry perspective, α-Guaiene-D7 is an excellent precursor for constructing more complex terpenoid derivatives. Its versatile structure allows for selective functionalization at multiple sites, enabling chemists to design molecules with tailored properties. Researchers have leveraged this compound to develop novel synthetic routes that improve yield and efficiency in terpene-based drug synthesis.
The use of α-Guaiene-D7 as a building block has led to significant breakthroughs in total synthesis efforts. For example, it has been instrumental in creating structurally complex natural products that exhibit potent biological activities. These synthetic advancements not only enhance our understanding of organic chemistry but also provide new tools for drug development.
Environmental Science: Beyond pharmaceuticals and synthetic chemistry, α-Guaiene-D7 finds applications in environmental science. Its stable isotope form is used as a tracer molecule to study environmental degradation processes. By monitoring the fate of deuterated guaienes in ecosystems, scientists can gain insights into biodegradation rates and pollutant transport mechanisms.
This application is particularly relevant for assessing the impact of industrial chemicals on natural environments. The ability to track isotopically labeled compounds over time provides valuable data for environmental monitoring programs aimed at protecting ecosystems from chemical contamination.
Future Prospects: The future research directions involving α-Guaiene-D7 are promising and multifaceted. As analytical techniques continue to evolve, the demand for isotopically labeled compounds like α-Guaiene-D7 will likely increase due to their superior performance in complex analyses. Additionally, advancements in computational chemistry may enable more efficient design and synthesis strategies based on this compound's scaffold.
In conclusion, α-Guaiene-D7 (CAS No. 1656250-72-4) is a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features and isotopic modifications make it an invaluable tool for researchers studying everything from drug development to environmental science. As our understanding of its properties continues to grow, so too will its importance in advancing scientific knowledge and technological innovation.
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